N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide
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Overview
Description
N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide, also known as MPQP, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. MPQP belongs to the class of quinoline-based compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide involves the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. This compound inhibits the PI3K/Akt/mTOR pathway, which is known to be overactive in many types of cancer. It also inhibits the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for its target receptors, which makes it an effective tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for research on N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide. One area of interest is in the development of more potent and specific analogs of this compound. Another area of interest is in the use of this compound in combination with other cancer therapies to enhance their efficacy. Additionally, more research is needed to understand the long-term effects of this compound on normal cells and tissues.
Synthesis Methods
The synthesis of N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide involves a multi-step process that requires several reagents and solvents. The first step involves the synthesis of 2-chloroquinoline, which is then reacted with piperidine and 2-methoxyphenylboronic acid to yield the intermediate compound. This intermediate is then reacted with 3-bromo-6-(trifluoromethyl)pyridazine to yield this compound.
Scientific Research Applications
N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide has been studied for its potential use as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-33-24-9-5-3-7-20(24)22-12-13-25(30-29-22)31-16-14-19(15-17-31)27-26(32)23-11-10-18-6-2-4-8-21(18)28-23/h2-13,19H,14-17H2,1H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJRYTADAWPEPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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